Lipophilicity (LogP) Comparison: Furan vs. Phenyl Analog
The furan-substituted target compound exhibits a calculated LogP (XLogP3) of 1.9 [1], which is substantially lower than the 3.4 LogP reported for the direct phenyl analog, tert-butyl (1-phenylcyclopropyl)carbamate [2]. This 1.5 LogP unit difference corresponds to an approximately 30-fold lower theoretical partition coefficient, indicating reduced lipophilicity and altered membrane permeability profile.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.9 |
| Comparator Or Baseline | tert-Butyl (1-phenylcyclopropyl)carbamate (CAS 263403-78-7): 3.4048 |
| Quantified Difference | ΔLogP = -1.5 (target is 44% less lipophilic) |
| Conditions | Computed descriptor, software-based prediction (PubChem/ChemSrc) |
Why This Matters
Lower LogP suggests improved aqueous solubility and potentially different ADME properties, which can be critical for lead optimization and in vivo studies.
- [1] PubChem. Computed Descriptors for tert-Butyl (1-(furan-2-yl)cyclopropyl)carbamate (CID 67117129). View Source
- [2] ChemSrc. tert-Butyl (1-phenylcyclopropyl)carbamate (CAS 263403-78-7) Physicochemical Properties. View Source
